molecular formula C5H6Br2N2 B2516101 4-(Bromomethyl)pyridazine hydrobromide CAS No. 2244592-13-8

4-(Bromomethyl)pyridazine hydrobromide

Cat. No.: B2516101
CAS No.: 2244592-13-8
M. Wt: 253.925
InChI Key: UGXLNUIWSFULRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)pyridazine hydrobromide is a useful research compound. Its molecular formula is C5H6Br2N2 and its molecular weight is 253.925. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

4-(Bromomethyl)pyridazine derivatives have been synthesized and evaluated for their herbicidal activities, showing potential as commercial bleaching herbicides. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated comparable or superior herbicidal activities against dicotyledonous plants at specific concentrations, highlighting the role of 4-(Bromomethyl)pyridazine in developing new agricultural chemicals (Han Xu et al., 2008).

Synthesis of Functionalized Pyridazines

The compound has been utilized in boron trifluoride-mediated cycloaddition reactions to synthesize 3-bromo-pyridazines, which are crucial scaffolds in medicinal chemistry and crop protection. This method offers a selective preparation of 3-bromo-pyridazines with high regiocontrol, facilitating further functionalization and contributing to the diversity of pharmacologically relevant compounds (Simon D Schnell et al., 2021).

Corrosion Inhibition

4-(Bromomethyl)pyridazine derivatives have also found applications in corrosion science. Specifically, a new pyridazine derivative, 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole, was evaluated for its ability to inhibit the corrosion of mild steel in hydrochloric acid solutions. The compound showed promising results as a corrosion inhibitor, with efficiency increasing alongside the concentration. The study provided insights into the mechanism of action, suggesting adsorption through active centers contained in the molecule (F. Bentiss et al., 2006).

Water Oxidation Catalysts

In the field of renewable energy, derivatives of 4-(Bromomethyl)pyridazine have been integrated into Ru complexes for water oxidation, a critical reaction for artificial photosynthesis and solar fuel production. These complexes have demonstrated significant efficiency in oxygen evolution, essential for developing sustainable energy solutions (R. Zong & R. Thummel, 2005).

Pharmaceutical Research

Furthermore, 4-(Bromomethyl)pyridazine hydrobromide has been used in the synthesis of pharmacologically important compounds, such as in the unexpected discovery of 5-phenylpyridazinones from coumarins, offering potential for further functional group interconversions and development of new therapeutic agents (M. Ghate et al., 2008).

Safety and Hazards

4-(Bromomethyl)pyridazine hydrobromide is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin or eyes, and using protective clothing and eye protection . In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

It is known that this compound is a substituted pyridine , which suggests it may interact with biological targets that have affinity for pyridine derivatives.

Mode of Action

It is known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . This suggests that it may act as a brominating agent, introducing a bromine atom into other molecules during chemical reactions.

Action Environment

It is known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)pyridazine hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the bromomethyl group, which can act as a reactive site for nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, its impact on gene expression can result in the upregulation or downregulation of target genes, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on these biomolecules, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the threshold effects and toxicology of this compound is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, its interaction with specific enzymes can result in the formation of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and potential effects on target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions .

Properties

IUPAC Name

4-(bromomethyl)pyridazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXLNUIWSFULRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.